O-neopentylhydroxylamine
Description
O-Neopentylhydroxylamine (CAS: Not explicitly listed in evidence) is a hydroxylamine derivative characterized by a neopentyl (2,2-dimethylpropyl) group attached to the hydroxylamine moiety. Its structure confers unique steric and electronic properties, making it valuable in organic synthesis, particularly in the formation of nitroxide radicals, catalytic processes, and as a stabilizing agent for reactive intermediates. This contrasts with structurally related compounds, such as N-(N-Octyl)-n-pentylamine and N-Hydroxyoctanamide, which have well-documented safety and reactivity profiles .
Properties
Molecular Formula |
C5H13NO |
|---|---|
Molecular Weight |
103.16 g/mol |
IUPAC Name |
O-(2,2-dimethylpropyl)hydroxylamine |
InChI |
InChI=1S/C5H13NO/c1-5(2,3)4-7-6/h4,6H2,1-3H3 |
InChI Key |
GNIJPJIHKJIFHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CON |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-neopentylhydroxylamine can be achieved through several methods. One common approach involves the reaction of neopentyl alcohol with hydroxylamine under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the desired product. Another method involves the use of neopentyl halides, which react with hydroxylamine to produce this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, the choice of solvents and reaction parameters can be tailored to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions: O-neopentylhydroxylamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can act as an electrophilic aminating agent, facilitating the formation of C–N, N–N, O–N, and S–N bonds . These reactions are often carried out under mild conditions, making this compound a versatile reagent in organic synthesis.
Common Reagents and Conditions: Common reagents used in reactions with this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions can vary depending on the desired product, but they typically involve controlled temperatures and specific solvents to ensure optimal reaction rates and selectivity .
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield nitroso compounds, while reduction reactions can produce amines. Substitution reactions can lead to the formation of various substituted hydroxylamines, depending on the nature of the substituent .
Scientific Research Applications
O-neopentylhydroxylamine is a hydroxylamine derivative that has applications in various chemical processes, particularly in the synthesis of complex molecules and as a protecting group in chemical reactions .
Scientific Research Applications
Aza-Piancatelli Rearrangement this compound can be used in the aza-Piancatelli rearrangement, a reaction that converts furylcarbinols into 4-aminocyclopentenones. This rearrangement is valuable because it creates carbon-nitrogen bonds, which are important in many natural and pharmaceutical compounds .
- Reaction Mechanism: The rearrangement starts with the activation of furylcarbinols by a Lewis acid catalyst, leading to the formation of a furfuryl cation. This cation is then captured by an amine nucleophile, followed by a 4π conrotatory electrocyclization, which results in the formation of trans-stereochemistry in the final product .
- Importance: This method is useful for making 4-aminocyclopentenones, which are important building blocks in synthesizing complex molecules. The reaction has been used in the synthesis of an hNK1 inhibitor and in efforts to synthesize homoharringtonine, a drug used to treat chronic myeloid leukemia .
As a Protecting Group this compound can function as a protecting group during chemical synthesis . Protecting groups are used to prevent certain functional groups in a molecule from reacting while other reactions are carried out.
- UV-Cleavable Protecting Group: A similar compound, O-hydroxylamine, featuring a methyl-6-nitroveratryl moiety, can be used as a photo-cleavable protecting group. This allows chemists to protect hydroxylamine groups and then remove the protecting group using UV light when desired .
- Synthesis of N-alkylated Hydroxamic Acids: O-protected hydroxylamine derivatives can be used to synthesize N-alkylated hydroxamic acids, which act as inhibitors of histone deacetylase enzymes. These enzymes are important in the treatment of diseases like cancer. The protecting group is stable under various reaction conditions and can be used with other common protecting groups .
Other potential applications
- Antipolymerization: Naphthoquinone derivatives are used as antipolymerant compositions .
- HPK1 Inhibitors: Pyrrolo[2,3-b]pyridines can be used as inhibitors of hematopoietic progenitor kinase 1 (HPK1), which is a target for treating various diseases, including cancer. These compounds can modulate HPK1 activity and regulate immune cell functions .
- Polyphenol-Containing Nanoparticles: Polyphenols, which contain phenolic hydroxyl groups, have antioxidant and anticancer properties. They can be used to create nanoparticles for bioimaging, drug delivery, and other biomedical applications. These nanoparticles can be formed through interactions between polyphenols and metal ions, polymers, or proteins .
- Treatment of Diabetes: Phenolic compounds have anti-inflammatory and antioxidant properties that may help manage diabetes by positively affecting glucose homeostasis .
- Bioactive Compounds: Bioactive compounds such as cocoa polyphenols can modify risk factors for chronic conditions like inflammation, high blood pressure, and insulin resistance. They have shown positive effects on cardiovascular, immunological, and digestive health .
Mechanism of Action
The mechanism of action of O-neopentylhydroxylamine involves its ability to act as an electrophilic aminating agent. It facilitates the formation of C–N bonds by transferring an amino group to a substrate. This process typically involves the activation of the hydroxylamine moiety, followed by nucleophilic attack on the substrate. The resulting intermediate undergoes further transformations to yield the final product . The molecular targets and pathways involved in these reactions depend on the specific substrate and reaction conditions.
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share functional or structural similarities with O-neopentylhydroxylamine:
Physicochemical Properties
Data gaps exist for this compound, but comparisons with analogues highlight trends:
Hazard Profiles
Key Observations :
- Steric Effects : The neopentyl group in this compound likely reduces nucleophilicity compared to linear amines like N-(N-Octyl)-n-pentylamine, altering reaction pathways .
- Redox Behavior : Unlike hydroxamic acids (e.g., N-Hydroxyoctanamide), hydroxylamines participate in radical-mediated processes, enabling applications in polymerization or antioxidant systems .
Biological Activity
O-neopentylhydroxylamine is a compound that has garnered attention in various fields of research due to its biological activity, particularly in relation to its effects on human health and its potential applications in pharmacology. This article will explore the biological activity of this compound, focusing on its mechanisms of action, toxicological effects, and relevant case studies.
This compound, like other hydroxylamines, exhibits biological activity primarily through the formation of reactive intermediates that can interact with biological macromolecules. The compound is known to induce methemoglobinemia, a condition characterized by the oxidation of hemoglobin, leading to impaired oxygen transport. This process is mediated by radical formation, which can cause oxidative stress in erythrocytes (red blood cells) and other tissues .
Key Findings:
- Methemoglobin Formation : this compound induces methemoglobin formation in vitro, similar to other hydroxylamines .
- Oxidative Stress : The compound leads to glutathione depletion and increased lipid peroxidation, which are indicators of oxidative damage .
- Enzyme Inhibition : Activities of protective enzymes such as glutathione S-transferase (GST) and NADPH methemoglobin reductase are impaired by this compound treatment .
Toxicological Effects
The toxicological profile of this compound has been studied extensively. It has been observed that exposure to hydroxylamines can lead to significant cytotoxic effects, including hemolysis (destruction of red blood cells) and the formation of Heinz bodies (aggregates of denatured hemoglobin within red blood cells) .
Summary of Toxic Effects:
- Cytotoxicity : Induction of hemolysis and Heinz body formation.
- Lipid Peroxidation : Increased levels of lipid peroxidation products.
- Enzyme Activity : Inhibition of key antioxidant enzymes leading to increased susceptibility to oxidative damage.
Case Studies
To illustrate the biological activity and toxicological implications of this compound, several case studies have been documented:
- Case Study on Hematotoxicity : A study involving human blood cells demonstrated that exposure to this compound resulted in significant methemoglobin levels and glutathione depletion. The findings suggest a direct correlation between hydroxylamine exposure and hematotoxic effects .
- Clinical Observations : In clinical settings, patients exposed to hydroxylamines have shown symptoms consistent with oxidative stress, including fatigue, pallor due to anemia, and elevated levels of methemoglobin in blood tests. These observations underscore the need for careful monitoring in environments where hydroxylamines are used .
- Comparative Toxicity Studies : Research comparing various hydroxylamines indicated that while this compound exhibits significant toxicity, its effects can vary based on structural modifications. For instance, N,O-dimethyl hydroxylamine showed markedly less toxicity under similar conditions .
Tables
To provide a clearer understanding of the biological activity and toxicological effects associated with this compound compared to other compounds, the following table summarizes key data:
| Compound | Methemoglobin Formation | Glutathione Depletion | Lipid Peroxidation | Cytotoxic Effects |
|---|---|---|---|---|
| This compound | High | Significant | Increased | Yes |
| Hydroxylamine | High | Moderate | Increased | Yes |
| N,O-dimethyl hydroxylamine | Low | Minimal | None | No |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
